molecular formula C20H22N2O2 B5011766 2-[4-(2,4-dimethylphenoxy)butyl]phthalazin-1-one

2-[4-(2,4-dimethylphenoxy)butyl]phthalazin-1-one

Cat. No.: B5011766
M. Wt: 322.4 g/mol
InChI Key: WNULLNFZMULIMA-UHFFFAOYSA-N
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Description

2-[4-(2,4-dimethylphenoxy)butyl]phthalazin-1-one is a complex organic compound with a unique structure that includes a phthalazinone core and a dimethylphenoxybutyl side chain

Properties

IUPAC Name

2-[4-(2,4-dimethylphenoxy)butyl]phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15-9-10-19(16(2)13-15)24-12-6-5-11-22-20(23)18-8-4-3-7-17(18)14-21-22/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNULLNFZMULIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2C(=O)C3=CC=CC=C3C=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-dimethylphenoxy)butyl]phthalazin-1-one typically involves multiple steps, starting with the preparation of the phthalazinone core. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. The dimethylphenoxybutyl side chain is then introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-dimethylphenoxy)butyl]phthalazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

2-[4-(2,4-dimethylphenoxy)butyl]phthalazin-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dimethylphenoxy)butyl]phthalazin-1-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-(2,4-dimethylphenoxy)butyl]phthalazin-1-one include other phthalazinone derivatives and compounds with similar side chains. Examples include:

Uniqueness

What sets this compound apart is its specific combination of the phthalazinone core and the dimethylphenoxybutyl side chain. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development .

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